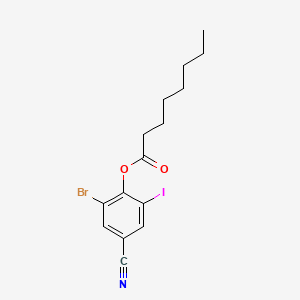

2-Bromo-4-cyano-6-iodophenyl octanoate

Description

Structure

3D Structure

Properties

CAS No. |

93777-16-3 |

|---|---|

Molecular Formula |

C15H17BrINO2 |

Molecular Weight |

450.11 g/mol |

IUPAC Name |

(2-bromo-4-cyano-6-iodophenyl) octanoate |

InChI |

InChI=1S/C15H17BrINO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3 |

InChI Key |

SAZMMKVERXRCHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2 Bromo 4 Cyano 6 Iodophenyl Octanoate

Retrosynthetic Analysis of 2-Bromo-4-cyano-6-iodophenyl Octanoate (B1194180)

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. solubilityofthings.com The process involves "deconstructing" a target molecule into simpler, commercially available, or easily synthesized starting materials. deanfrancispress.com For 2-bromo-4-cyano-6-iodophenyl octanoate, the primary disconnections involve the ester bond, followed by the introduction of the cyano and halogen substituents on the phenyl ring.

Figure 1: A simplified retrosynthetic pathway for this compound, highlighting key disconnections of the ester linkage and the aromatic substituents.

Figure 1: A simplified retrosynthetic pathway for this compound, highlighting key disconnections of the ester linkage and the aromatic substituents.Strategies for Octanoate Ester Formation

The most logical primary disconnection is at the ester linkage, yielding the precursor 2-bromo-4-cyano-6-iodophenol and a derivative of octanoic acid. solubilityofthings.comdeanfrancispress.com The direct esterification of phenols with carboxylic acids, known as Fischer esterification, is often inefficient due to the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. youtube.com The lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring, making it a weaker nucleophile.

To overcome this, more reactive acylating agents derived from octanoic acid are typically employed. youtube.com Key strategies include:

Acylation with an Acid Chloride: Octanoyl chloride is a highly reactive derivative that readily reacts with phenols, often in the presence of a mild base like pyridine (B92270) to neutralize the HCl byproduct. youtube.com

Acylation with an Acid Anhydride (B1165640): Octanoic anhydride can also be used, sometimes with an acid catalyst, to form the ester. youtube.comgoogle.com

The reactivity of the phenol (B47542) can also be enhanced. Conversion of the phenol to the corresponding phenoxide salt with a base makes it a much stronger nucleophile, facilitating the reaction with the acylating agent. youtube.com Given the sterically hindered nature of the target phenol (substituted at both ortho positions), using a highly reactive acylating agent like octanoyl chloride would be a preferred method. nih.gov

Approaches to Regioselective Halogenation (Bromination and Iodination) of Phenyl Ring

The next retrosynthetic challenge is the regioselective installation of the bromine and iodine atoms onto the 4-cyanophenol core. The hydroxyl (-OH) group is an ortho-, para-directing activator, while the cyano (-CN) group is a meta-directing deactivator. The synthetic strategy must carefully control the position of halogenation.

A plausible forward synthesis would start with a more readily available precursor, such as 4-cyanophenol (4-hydroxybenzonitrile). The hydroxyl group will direct incoming electrophiles to the positions ortho to it (C2 and C6). Since both positions are equivalent in 4-cyanophenol, the first halogenation can proceed without issue.

Stepwise Halogenation: A sequential halogenation approach is necessary. For instance, starting with 4-cyanophenol, one could first introduce a bromine atom. The hydroxyl group directs the bromine to the ortho position (C2 or C6). A subsequent iodination would then be directed by both the hydroxyl group (to the remaining ortho position) and the bromine atom. Directing group strategies are crucial for achieving high regioselectivity in C-H bond halogenation. rsc.org

The order of halogenation can be critical. It is often easier to iodinate a brominated phenol than to brominate an iodinated one due to steric and electronic effects. Therefore, a likely sequence involves:

Bromination of 4-cyanophenol to yield 2-bromo-4-cyanophenol.

Iodination of 2-bromo-4-cyanophenol to yield the key intermediate, 2-bromo-4-cyano-6-iodophenol.

Methods for Introducing Cyano Group onto the Phenyl Ring

Retrosynthetically, the cyano group can be traced back to an amino group via the Sandmeyer reaction or to a halogen via nucleophilic substitution.

Sandmeyer Reaction: This classic method involves the diazotization of an aminophenol precursor (e.g., 4-amino-2-bromo-6-iodophenol) with a nitrite (B80452) source, followed by treatment with a copper(I) cyanide salt. This is a versatile method for introducing a nitrile group onto an aromatic ring.

Nucleophilic Substitution: Alternatively, a precursor like 2,6-dibromo-4-iodophenol (B3248515) could potentially undergo a nucleophilic aromatic substitution with a cyanide salt, although this often requires harsh conditions or palladium catalysis (e.g., Rosenmund-von Braun reaction).

Considering precursor availability, a route starting from a commercially available cyanophenol or aminophenol is generally more practical.

Precursor Synthesis and Functionalization

The forward synthesis builds upon the retrosynthetic analysis, focusing on the practical preparation of the key intermediates.

Synthesis of Substituted Phenol Intermediates

The central intermediate is 2-bromo-4-cyano-6-iodophenol. Its synthesis would likely begin with 4-hydroxybenzonitrile (B152051) (4-cyanophenol).

Bromination of 4-Hydroxybenzonitrile: The first step is the selective bromination at one of the ortho positions to the hydroxyl group. Various brominating agents can be employed. A patent describes the synthesis of 2,6-dibromo-4-cyanophenol by treating 4-hydroxybenzonitrile with reagents like sodium persulfate and sodium bromide. google.com By controlling the stoichiometry, a mono-brominated product could likely be favored.

Iodination of 2-Bromo-4-cyanophenol: The resulting 2-bromo-4-cyanophenol would then be subjected to iodination. The hydroxyl group strongly directs the incoming iodine to the vacant C6 position. Common iodinating reagents include iodine monochloride (ICl) or a mixture of an iodide salt (like KI) and an oxidizing agent (like N-chlorosuccinimide, NCS). The regioselectivity is generally high due to the strong directing effect of the hydroxyl group.

| Step | Starting Material | Reagents and Conditions | Product | Rationale |

|---|---|---|---|---|

| 1 | 4-Hydroxybenzonitrile | N-Bromosuccinimide (NBS), in a polar solvent like DMF or Acetonitrile. | 2-Bromo-4-cyanophenol | Selective ortho-bromination directed by the activating -OH group. |

| 2 | 2-Bromo-4-cyanophenol | N-Iodosuccinimide (NIS) or ICl, in Acetonitrile or CH2Cl2. | 2-Bromo-4-cyano-6-iodophenol | Regioselective iodination at the remaining ortho position, activated by the -OH group. researchgate.net |

Preparation of Octanoic Acid Derivatives

The synthesis requires an activated form of octanoic acid for the final esterification step.

Synthesis of Octanoyl Chloride: The most common method for preparing octanoyl chloride is the reaction of octanoic acid with thionyl chloride (SOCl₂). This reaction is efficient and yields the acid chloride along with gaseous byproducts (SO₂ and HCl), which are easily removed.

Synthesis of Octanoic Anhydride: Octanoic anhydride can be prepared by reacting octanoyl chloride with sodium octanoate or by dehydrating two equivalents of octanoic acid using a strong dehydrating agent.

| Step | Starting Material(s) | Reagents and Conditions | Product | Rationale |

|---|---|---|---|---|

| 3 | Octanoic acid | Thionyl chloride (SOCl₂), reflux. | Octanoyl chloride | Standard and efficient conversion of a carboxylic acid to its more reactive acid chloride derivative. |

| 4 | 2-Bromo-4-cyano-6-iodophenol and Octanoyl chloride | Pyridine or Triethylamine (Et₃N) in a non-polar solvent like Dichloromethane (B109758) (CH₂Cl₂) at 0 °C to room temperature. | This compound | Acylation of the sterically hindered phenol with the reactive acid chloride. The base neutralizes the HCl byproduct. youtube.com |

This systematic approach, combining retrosynthetic logic with established synthetic methods, provides a robust and plausible route for the laboratory-scale preparation of this compound.

Optimization of Reaction Conditions for Esterification

The formation of the octanoate ester from a phenolic precursor is a critical step. Direct esterification of phenols is often less efficient than with aliphatic alcohols due to the lower nucleophilicity of the phenolic oxygen, whose lone pairs are delocalized into the aromatic ring. youtube.com Therefore, activated carboxylic acid derivatives or specialized catalytic systems are typically required to achieve high yields. The synthesis could proceed by first preparing a di-halogenated cyanophenol intermediate, followed by esterification, or by halogenating a pre-existing cyanophenyl octanoate. The former approach is often preferred as the harsh conditions of some halogenation reactions might cleave the ester bond.

Several methods are available for the esterification of phenols. A common and mild approach is the Steglich esterification, which uses a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). jove.comresearchgate.net The reaction proceeds through a highly activated O-acylisourea intermediate, which is then attacked by the phenol. rsc.org DMAP accelerates the reaction by forming a more reactive N-acylpyridinium intermediate. rsc.org

Transition-metal catalyzed methods offer alternative routes. Palladium (Pd), copper (Cu), and other metals have been used to catalyze the esterification or related carbonylation reactions. acs.orgbeilstein-journals.org For instance, Pd(II)-catalyzed C–H functionalization can be employed, where ligands play a crucial role in directing the reaction and influencing yield. acs.orgresearchgate.net N-monoprotected α-amino acids have been identified as highly effective ligands in some Pd-catalyzed carbonylation reactions leading to esters. acs.org Similarly, in copper-catalyzed hydroxylations of aryl halides, ligands such as pyridine-2-aldoxime (B213160) (PAO) and L-sodium ascorbate (B8700270) have been shown to be effective. beilstein-journals.org The choice of ligand is critical and often determined through empirical screening to match the specific substrate and desired transformation.

The following table summarizes a hypothetical screening of catalytic systems for the esterification of a precursor like 2,6-dihalo-4-cyanophenol with octanoic acid.

| Entry | Catalyst / Reagent System | Base | Solvent | Temperature | Expected Outcome / Remarks |

| 1 | Octanoyl Chloride | Pyridine | Dichloromethane (DCM) | Room Temp. | High yield, but requires preparation of the acid chloride. Pyridine neutralizes the HCl byproduct. youtube.com |

| 2 | Octanoic Anhydride | Pyridine/DMAP (cat.) | DCM | Room Temp. | Generally high yielding; avoids generating HCl. youtube.com |

| 3 | Octanoic Acid / EDC / DMAP | - | Acetonitrile | 40 °C | A greener alternative to chlorinated solvents; good yields are achievable. jove.com |

| 4 | Octanoic Acid / DCC / DMAP | - | DCM | Room Temp. | Classic Steglich conditions; high yield but generates dicyclohexylurea byproduct which can be difficult to remove. jove.com |

| 5 | Octanoic Acid / Mukaiyama's Reagent | 2,6-Lutidine | Dimethyl Carbonate | 60 °C | Effective for sterically hindered substrates; good yields reported. rsc.orgrsc.org |

This table is illustrative and based on general principles of phenol esterification.

The choice of solvent can significantly impact reaction rate and yield in ester synthesis. For Steglich-type reactions, chlorinated solvents like dichloromethane (DCM) or amide solvents like dimethylformamide (DMF) have been traditionally used. jove.com However, due to environmental and safety concerns, greener alternatives are preferred. Acetonitrile has been demonstrated as an effective and less hazardous solvent for Steglich esterifications, providing rates and yields comparable to traditional systems. jove.com Other solvents such as isopropyl acetate (B1210297) (iPrOAc) and dimethyl carbonate (DMC) have also been explored, with DMC showing excellent performance in combination with Mukaiyama's reagent. rsc.orgrsc.org

Temperature is another critical parameter. While many modern esterification reactions can proceed at room temperature, gentle heating can often reduce reaction times and drive the reaction to completion. rsc.org For instance, in a modified Steglich protocol using acetonitrile, reactions with primary alcohols are heated to 40 °C for one hour, while secondary alcohols may require 24 hours at room temperature. jove.com For challenging esterifications, temperatures around 60 °C may be optimal, balancing reaction rate against potential side reactions or decomposition. rsc.orgrsc.org Careful temperature control is essential to ensure the stability of the reactants and the desired product.

Directed Ortho-Metallation and Halogenation Strategies

Achieving the 2-bromo-6-iodo substitution pattern on a 4-cyanophenol scaffold requires high regiocontrol. Electrophilic aromatic substitution on phenol is strongly ortho-para directing due to the activating hydroxyl group. With the para position blocked by the cyano group, substitution is directed to the two ortho positions. However, controlling the sequential and distinct introduction of bromine and iodine is non-trivial.

The hydroxyl group is a powerful ortho-directing group in electrophilic halogenation. scielo.br Several methods have been developed to enhance this inherent selectivity. For ortho-bromination, using N-bromosuccinimide (NBS) in the presence of a catalytic amount of an amine, such as diisopropylamine, or an acid like p-toluenesulfonic acid (p-TsOH) in solvents like methanol (B129727) or dichloromethane, can provide high yields of ortho-brominated phenols. nih.govoup.comnih.gov The amine is thought to form a more selective N-bromoamine intermediate in situ. oup.com

For ortho-iodination, reagents like iodine in the presence of an oxidizing agent (e.g., H₂O₂) or cyclic hypervalent iodine reagents are effective. scielo.brnih.gov The reaction of phenol with iodine and hydrogen peroxide in water shows a preference for ortho-iodination. scielo.br Another powerful technique for ensuring ortho-selectivity is directed ortho-metalation (DoM). researchgate.net In this strategy, the phenolic hydroxyl is often protected as a directing metalation group (DMG), such as an O-carbamate. researchgate.net This group chelates with an organolithium base (e.g., n-butyllithium), directing deprotonation specifically at an adjacent ortho-position. The resulting aryllithium intermediate can then be trapped with an electrophilic halogen source (e.g., I₂ for iodination or C₂Br₂F₄ for bromination).

The para-cyano group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can also be utilized as a directing group in certain palladium-catalyzed C-H activation reactions. acs.org

To synthesize 2-bromo-4-cyano-6-iodophenol, a sequential halogenation protocol is necessary. This could involve either bromination followed by iodination, or the reverse. The order of these steps can be critical. Given that iodine is larger than bromine, it may be sterically more favorable to introduce the bromine atom first, followed by the iodination of the less hindered remaining ortho-position.

A plausible synthetic sequence is outlined below, starting from 4-cyanophenol:

Ortho-Bromination : Treat 4-cyanophenol with one equivalent of NBS and a catalytic amount of p-TsOH in methanol to selectively form 2-bromo-4-cyanophenol. nih.gov

Protection (Optional but Recommended for DoM) : The resulting 2-bromo-4-cyanophenol could be converted to a more robust directing group, such as an O-aryl N-isopropylcarbamate, to facilitate the subsequent metalation step. researchgate.net

Ortho-Iodination : The second ortho position can be iodinated.

Method A (Electrophilic Iodination) : Subjecting 2-bromo-4-cyanophenol to iodination conditions (e.g., I₂/H₂O₂) could yield the desired product, although selectivity could be an issue.

Method B (Directed Ortho-Metalation) : The carbamate-protected intermediate from step 2 is treated with sec-butyllithium (B1581126) followed by quenching with an iodine source like molecular iodine (I₂) to regioselectively install the iodine atom at the C-6 position. researchgate.net

Deprotection & Esterification : If a protecting group was used, it is removed to yield 2-bromo-4-cyano-6-iodophenol. This intermediate is then esterified with octanoic acid or a derivative using an optimized method from section 2.3 to give the final product.

The following table illustrates a potential sequential halogenation route.

| Step | Reaction | Reagents and Conditions | Intermediate Product |

| 1 | Selective Ortho-Bromination | 4-Cyanophenol, NBS (1.0 eq.), p-TsOH (0.1 eq.), Methanol, Room Temp. | 2-Bromo-4-cyanophenol |

| 2 | Selective Ortho-Iodination | 2-Bromo-4-cyanophenol, I₂ (1.1 eq.), H₂O₂ (aq.), Water, Room Temp. | 2-Bromo-4-cyano-6-iodophenol |

| 3 | Esterification | Octanoic acid, EDC, DMAP, Acetonitrile, 40 °C | This compound |

This table presents a plausible, non-optimized synthetic pathway based on established chemical principles.

Novel Synthetic Approaches and Green Chemistry Principles in Compound Preparation

Novel Halogenation Techniques:

The traditional electrophilic halogenation of phenols often requires harsh conditions and can lead to the formation of multiple isomers and polyhalogenated byproducts. Novel approaches aim to overcome these limitations through the use of more selective and milder reagents.

Catalytic Bromination: Instead of using elemental bromine, which is highly toxic and corrosive, catalytic systems can be employed. A method for the synthesis of 2,6-dibromo-4-cyanophenol utilizes persulfate in the presence of a bromide salt, which can be initiated by heat or UV light. google.com This method avoids the direct handling of liquid bromine and can be considered a greener alternative.

Enzyme-Catalyzed Halogenation: Biocatalysis offers a highly selective and environmentally friendly option. Halogenase enzymes can catalyze the bromination and iodination of aromatic compounds with high regioselectivity under mild aqueous conditions, thus reducing the need for organic solvents and harsh reagents.

Iodination with Solid Reagents: The use of solid, stable iodinating agents like N-iodosuccinimide (NIS) in conjunction with a catalyst offers advantages over using molecular iodine. organic-chemistry.org Catalysts such as silver(I) triflimide or iron(III) triflimide can activate NIS for the efficient iodination of phenols under mild conditions. organic-chemistry.org

Greener Esterification Methods:

The final esterification step can also be optimized according to green chemistry principles.

Fischer Esterification with Green Catalysts: While the classic Fischer-Speier esterification uses strong mineral acids like sulfuric acid, these are corrosive and generate significant acidic waste. youtube.com Solid acid catalysts, such as zeolites, ion-exchange resins, or heteropoly acids, can be used as recyclable and less corrosive alternatives. acs.org These catalysts simplify product purification and minimize waste.

Enzyme-Catalyzed Esterification: Lipases are enzymes that can efficiently catalyze the formation of esters from carboxylic acids and alcohols under mild conditions. This biocatalytic approach avoids the need for acid or base catalysts and often proceeds with high selectivity, reducing the formation of byproducts.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of esterification reactions, often leading to higher yields in shorter reaction times and with reduced energy consumption compared to conventional heating. google.com

By integrating these novel and greener approaches, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable. The table below summarizes a comparison between traditional and greener proposed methods for each synthetic step.

| Synthetic Step | Traditional Method | Proposed Green Alternative | Green Chemistry Principle(s) Addressed |

| Bromination | Elemental Bromine (Br₂) in a chlorinated solvent | N-Bromosuccinimide (NBS) with a catalyst (e.g., HBF₄·Et₂O) acs.org or enzyme-catalyzed bromination | Use of less hazardous reagents, catalysis, safer solvents |

| Iodination | Molecular Iodine (I₂) with an oxidizing agent | N-Iodosuccinimide (NIS) with a solid acid catalyst organic-chemistry.org | Use of less hazardous reagents, catalysis, waste reduction |

| Esterification | Octanoyl chloride with pyridine | Fischer esterification with a solid acid catalyst or lipase-catalyzed esterification youtube.comacs.org | Catalysis, atom economy, waste prevention |

Advanced Structural Characterization and Spectroscopic Elucidation of 2 Bromo 4 Cyano 6 Iodophenyl Octanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms. For 2-Bromo-4-cyano-6-iodophenyl octanoate (B1194180), a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional techniques, were employed to map out its intricate structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2-Bromo-4-cyano-6-iodophenyl octanoate provides crucial information about the number, connectivity, and chemical environment of the protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the octanoate side chain.

The aromatic region of the spectrum is expected to display two distinct signals for the two protons on the phenyl ring. Due to the anisotropic effects of the substituents (bromo, iodo, cyano, and octanoyloxy groups), these protons are chemically non-equivalent. The proton at position 3 (H-3) and the proton at position 5 (H-5) would likely appear as doublets, with a small meta-coupling constant (typically in the range of 2-3 Hz). The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. The electron-withdrawing nature of the cyano and halogen groups, along with the ester functionality, would deshield these protons, causing them to resonate at a relatively downfield region, anticipated between δ 7.5 and 8.5 ppm.

The aliphatic region of the spectrum corresponds to the octanoate moiety. The methylene (B1212753) protons adjacent to the ester oxygen (α-CH₂) are expected to be the most deshielded of the aliphatic chain, likely appearing as a triplet around δ 2.5-2.8 ppm. The subsequent methylene groups (β-CH₂ to ζ-CH₂) would exhibit complex multiplets in the region of δ 1.2-1.8 ppm. The terminal methyl group (ω-CH₃) of the octanoate chain is expected to appear as a triplet at the most upfield region, typically around δ 0.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.20 | d | 2.5 |

| H-5 | 7.90 | d | 2.5 |

| α-CH₂ | 2.65 | t | 7.5 |

| β-CH₂ | 1.75 | quint | 7.5 |

| γ-CH₂ | 1.40 | m | - |

| δ-CH₂ | 1.30 | m | - |

| ε-CH₂ | 1.30 | m | - |

| ζ-CH₂ | 1.30 | m | - |

| η-CH₂ | 1.30 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each chemically distinct carbon atom gives rise to a separate signal, allowing for the complete characterization of the carbon skeleton.

The aromatic region is expected to show six distinct signals for the six carbons of the phenyl ring. The carbons bearing the substituents (C-1, C-2, C-4, and C-6) are quaternary and will typically have lower intensities. Their chemical shifts are significantly influenced by the electronegativity and resonance effects of the attached groups. The carbon attached to the oxygen of the ester (C-1) is expected to be in the range of δ 145-155 ppm. The carbons bonded to the halogens (C-2 and C-6) will also be downfield, with the carbon bearing the more electronegative bromine atom potentially at a slightly different shift than the one with iodine. The carbon attached to the cyano group (C-4) is also expected in the aromatic region, while the nitrile carbon itself will appear further downfield. The two aromatic carbons bearing protons (C-3 and C-5) are expected to resonate in the δ 130-140 ppm range.

The carbonyl carbon of the ester group is a key diagnostic signal and is anticipated to appear significantly downfield, typically in the range of δ 165-175 ppm. The cyano carbon is also expected in the downfield region, around δ 115-120 ppm.

The aliphatic carbons of the octanoate chain will appear in the upfield region of the spectrum. The methylene carbon attached to the ester oxygen (α-CH₂) is expected around δ 34-36 ppm. The other methylene carbons will appear in the range of δ 22-32 ppm, and the terminal methyl carbon (ω-CH₃) will be the most upfield signal, typically around δ 14 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170.0 |

| C-1 | 150.0 |

| C-2 | 125.0 |

| C-3 | 138.0 |

| C-4 | 115.0 |

| C-5 | 135.0 |

| C-6 | 95.0 |

| CN | 118.0 |

| α-CH₂ | 34.5 |

| β-CH₂ | 25.0 |

| γ-CH₂ | 29.0 |

| δ-CH₂ | 29.0 |

| ε-CH₂ | 29.0 |

| ζ-CH₂ | 31.5 |

| η-CH₂ | 22.5 |

Heteronuclear Correlation Spectroscopies (HSQC, HMBC) for Connectivity Mapping

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing the connectivity between protons and carbons within a molecule.

The HSQC spectrum of this compound would show direct one-bond correlations between each proton and the carbon to which it is attached. This would allow for the unambiguous assignment of the protonated carbons in both the aromatic and aliphatic regions. For instance, the aromatic proton signals at δ 8.20 and δ 7.90 ppm would correlate with the carbon signals at δ 138.0 and δ 135.0 ppm, respectively. Similarly, the aliphatic proton signals of the octanoate chain would show direct correlations to their corresponding carbon signals.

The HMBC spectrum provides information about longer-range (two- and three-bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. Key HMBC correlations expected for this compound would include:

Correlations from the aromatic protons (H-3 and H-5) to the quaternary carbons of the phenyl ring (C-1, C-2, C-4, C-6) and the cyano carbon (CN).

Correlations from the α-methylene protons of the octanoate chain to the carbonyl carbon (C=O) and the aromatic carbon C-1.

Correlations from the β-methylene protons to the α-carbon and the carbonyl carbon.

Table 3: Predicted Key HMBC Correlations for this compound

| Proton | Correlated Carbons (²JCH, ³JCH) |

|---|---|

| H-3 | C-1, C-2, C-4, C-5, CN |

| H-5 | C-1, C-3, C-4, C-6, CN |

| α-CH₂ | C=O, C-1, β-CH₂, γ-CH₂ |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Proximity Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformation of a molecule. In the case of this compound, a key application of NOESY would be to establish the spatial relationship between the octanoate chain and the aromatic ring.

A significant NOESY correlation would be expected between the α-methylene protons of the octanoate chain and the aromatic proton at the C-5 position. This would indicate that the octanoate chain is oriented in such a way that these protons are in close proximity in space. The presence of bulky substituents at the ortho positions (bromo and iodo groups) would likely influence the preferred conformation of the ester linkage, and NOESY data can provide experimental evidence for this. Other expected NOESY correlations would be observed between adjacent methylene groups within the flexible octanoate chain.

Table 4: Predicted Key NOESY Correlations for this compound

| Proton 1 | Proton 2 |

|---|---|

| α-CH₂ | H-5 |

| α-CH₂ | β-CH₂ |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass of the molecular ion can be calculated based on the precise masses of its constituent isotopes.

The expected molecular formula for this compound is C₁₅H₁₇BrINO₂. The theoretical exact mass of the molecular ion [M]⁺ would be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N, ¹⁶O). HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 5: Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass (m/z) |

|---|---|

| [M]⁺ | 448.9593 |

| [M+H]⁺ | 449.9671 |

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, fragmentation would likely be initiated by cleavage of the ester bond. Common fragmentation pathways would include:

Loss of the octanoyl group: Cleavage of the C-O bond of the ester would lead to the formation of a 2-bromo-4-cyano-6-iodophenoxy radical and an octanoyl cation ([C₈H₁₅O]⁺, m/z 127.1123).

Loss of the octanoate group as a radical: This would result in the formation of the 2-bromo-4-cyano-6-iodophenyl cation.

Fragmentation of the octanoate chain: The aliphatic chain can undergo characteristic fragmentations, leading to a series of ions separated by 14 Da (CH₂).

Halogen loss: The loss of bromine or iodine radicals from the aromatic ring is also a possible fragmentation pathway.

The analysis of these fragment ions in the high-resolution mass spectrum would provide further confirmation of the proposed structure of this compound.

Table 6: Mentioned Compounds

| Compound Name |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, the fragmentation pathways are influenced by the various functional groups present: the ester linkage, the aromatic ring, and the halogen substituents.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion is subjected to collision-induced dissociation (CID). The primary fragmentation events are expected to occur at the ester linkage, which is the most labile part of the molecule. One of the most prominent fragmentation pathways for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion.

Another significant fragmentation pathway involves the loss of the entire octanoate group, resulting in a halogenated cyanophenol ion. Subsequent fragmentation of the aromatic ring can occur through the loss of the halogen atoms (bromine or iodine) or the cyano group. Cleavage of the carbon-halogen bonds is a common fragmentation pattern for halogenated aromatic compounds. nih.govyoutube.com The relative abundance of the fragment ions can provide information about the bond strengths and the stability of the resulting ions. The fragmentation pattern often shows clusters of peaks due to the isotopic distribution of bromine (79Br and 81Br). youtube.com

The expected fragmentation pathways include:

Loss of the octanoyl radical: [M - C₈H₁₅O]⁺

Formation of the octanoyl acylium ion: [C₈H₁₅O]⁺

McLafferty rearrangement: This is a characteristic fragmentation for esters with sufficiently long alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (heptene in this case).

Loss of halogen atoms: Sequential or direct loss of Br and/or I radicals from the molecular ion or subsequent fragment ions. nih.gov

A detailed analysis of the MS/MS spectrum allows for the reconstruction of the molecule's structure, confirming the connectivity of the atoms and the identity of the functional groups.

| m/z (Da) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 449.95 | [C₁₅H₁₇BrINO₂]⁺ | Molecular Ion (M⁺) |

| 322.86 | [C₇H₂BrINO]⁺ | Loss of octanoyl radical (-C₈H₁₅O) |

| 294.87 | [C₇H₂BrIN]⁺ | Loss of octanoic acid (-C₈H₁₆O₂) |

| 195.92 | [C₇H₂INO]⁺ | Loss of Br from [C₇H₂BrINO]⁺ |

| 127.04 | [C₈H₁₅O]⁺ | Octanoyl acylium ion |

| 196.93 | [C₇H₂BrCN]⁺ | Loss of I from [C₇H₂BrIN]⁺ |

Infrared (IR) and Raman Spectroscopy Investigations for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within a molecule. uni-siegen.de These methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that induce a change in the molecule's polarizability. edinst.com

The ester and cyano groups in this compound exhibit characteristic vibrational frequencies that are readily identifiable in the IR and Raman spectra.

Ester Group: The most prominent feature of the ester group is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1735-1750 cm⁻¹ in the IR spectrum. libretexts.orgudel.edu For aromatic esters, this band may be shifted to a slightly lower wavenumber (around 1715-1730 cm⁻¹) due to conjugation with the phenyl ring. libretexts.org The C-O stretching vibrations of the ester linkage produce two distinct bands, typically in the 1000-1300 cm⁻¹ range. tum.de The asymmetric C-O-C stretch is usually stronger in the IR spectrum.

Cyano Group: The cyano (C≡N) group has a very characteristic and sharp absorption band in the IR spectrum, appearing in the 2220-2240 cm⁻¹ region. nih.gov This band is often of medium intensity. In Raman spectroscopy, the C≡N stretch can also be observed and is often strong due to the high polarizability of the triple bond.

The vibrations associated with the substituted aromatic ring provide a "fingerprint" that is unique to the molecule's substitution pattern.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. udel.edu The C=C stretching vibrations within the benzene (B151609) ring appear as a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org The pattern of weak overtone and combination bands between 1650 and 2000 cm⁻¹ can also be indicative of the substitution pattern.

Halogen-Carbon Vibrations: The stretching vibrations of the carbon-halogen bonds (C-Br and C-I) occur at lower frequencies, in the fingerprint region of the spectrum (below 1000 cm⁻¹). The C-Br stretch is typically found in the 500-600 cm⁻¹ range, while the C-I stretch appears at even lower wavenumbers, generally between 480-550 cm⁻¹. These bands can be weak and may overlap with other skeletal vibrations, making definitive assignment challenging without computational support.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong | Strong |

| Cyano (C≡N) Stretch | 2220-2240 | Medium, Sharp | Strong |

| Ester Carbonyl (C=O) Stretch | 1720-1740 | Strong | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| Ester C-O Stretch | 1000-1300 | Strong | Weak |

| C-Br Stretch | 500-600 | Medium | Strong |

| C-I Stretch | 480-550 | Medium | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Obtaining single crystals of sufficient size and quality is a prerequisite for a successful X-ray diffraction experiment. For a molecule like this compound, crystal growth would typically be achieved through slow evaporation of a solution. researchgate.net The choice of solvent is critical; a range of solvents with varying polarities (e.g., hexane, ethyl acetate (B1210297), acetone, dichloromethane (B109758), or mixtures thereof) would be screened to find conditions that promote slow, ordered crystal formation rather than rapid precipitation or oiling out. Techniques such as vapor diffusion or slow cooling of a saturated solution can also be employed to optimize crystal quality.

The X-ray diffraction data would reveal the precise molecular conformation. The trisubstituted phenyl ring is expected to be planar. The octanoate chain, with its multiple single bonds, will adopt a low-energy, likely extended, conformation in the crystal lattice. The dihedral angle between the plane of the ester group and the plane of the aromatic ring is a key conformational parameter.

Crystal packing, the arrangement of molecules within the crystal lattice, is governed by a combination of intermolecular forces. For this compound, several interactions are expected to be significant:

Halogen Bonding: The iodine and bromine atoms are potent halogen bond donors. Interactions between these halogens and the nitrogen atom of the cyano group or the carbonyl oxygen of the ester group on adjacent molecules are highly probable. researchgate.net

π-π Stacking: The electron-deficient aromatic rings may engage in offset face-to-face or edge-to-face π-stacking interactions, contributing to the stability of the crystal lattice. researchgate.net

The analysis of these packing motifs provides a deeper understanding of the supramolecular chemistry of the compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₇BrINO₂ |

| Formula Weight | 449.11 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | ~4-10 |

| b (Å) | ~5-15 |

| c (Å) | ~14-25 |

| β (°) | ~90-100 (for Monoclinic) |

| Volume (ų) | ~1000-1500 |

| Z (Molecules per unit cell) | 4 |

Note: The values in this table are hypothetical and based on typical data for similar organic molecules. researchgate.netnih.gov

Analysis of Intermolecular Interactions

A thorough search for crystallographic data or computational studies on this compound has yielded no specific results. The analysis of intermolecular interactions, which would typically involve the examination of X-ray diffraction data to understand packing motifs, hydrogen bonding, halogen bonding, and π-π stacking interactions, cannot be performed without such foundational research. The presence of bromine, iodine, and a cyano group suggests the potential for significant halogen and lone pair-π interactions, which would be crucial in determining the solid-state properties of the compound. However, in the absence of empirical data, any discussion would be purely speculative.

Chromatographic Methodologies for Purity Assessment and Isomer Separation

Detailed and validated chromatographic methods specifically developed for this compound are not available in the current body of scientific literature. While general principles of chromatography would apply, the specific conditions and methodologies would require empirical development and validation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

No specific High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of this compound have been published. The development of such a method would necessitate the selection of an appropriate stationary phase (e.g., C18, C8) and a mobile phase system that provides adequate resolution of the main compound from any potential impurities or degradation products. Parameters such as mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water mixtures, with or without modifiers like formic acid or trifluoroacetic acid), flow rate, column temperature, and UV detection wavelength would need to be optimized. Without experimental data, a validated HPLC method cannot be presented.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Analysis

There are no published studies detailing the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities in this compound. Due to its relatively high molecular weight and the presence of polar functional groups, this compound may require derivatization to increase its volatility for GC analysis. The selection of an appropriate GC column, temperature programming, and mass spectrometry parameters would be essential for the separation and identification of any volatile components. Without dedicated research, no specific GC-MS methodology can be described.

Chiral Chromatography for Enantiomeric Purity (if applicable)

An initial assessment of the structure of this compound does not reveal a chiral center. Therefore, the molecule is achiral, and the concept of enantiomeric purity is not applicable. Consequently, the use of chiral chromatography for its separation into enantiomers is not relevant.

Reaction Mechanisms and Chemical Transformations of 2 Bromo 4 Cyano 6 Iodophenyl Octanoate

Reactivity of the Phenyl Ester Moiety

The phenyl ester group in 2-bromo-4-cyano-6-iodophenyl octanoate (B1194180) is a primary site for nucleophilic attack at the carbonyl carbon. The reactivity of this ester is significantly enhanced by the presence of three electron-withdrawing substituents (bromo, iodo, and cyano) on the phenyl ring. These groups pull electron density away from the ester functionality, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Ester Hydrolysis Mechanisms Under Acidic and Basic Conditions

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol (or a phenol (B47542) in this case). The reaction can be catalyzed by either acid or base. libretexts.org

Under acidic conditions , the hydrolysis of 2-bromo-4-cyano-6-iodophenyl octanoate is a reversible process. The reaction is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-bromo-4-cyano-6-iodophenol yields octanoic acid. Due to the reversible nature of the reaction, a large excess of water is required to drive the equilibrium towards the products. nih.gov

In contrast, base-catalyzed hydrolysis , also known as saponification, is an irreversible process that goes to completion. libretexts.orgnih.gov The reaction is typically performed by heating the ester with a strong base, such as sodium hydroxide (B78521). The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the 2-bromo-4-cyano-6-iodophenoxide ion, a relatively good leaving group due to the electron-withdrawing nature of the substituents on the phenyl ring. The resulting octanoic acid is then deprotonated by the base to form the carboxylate salt, which drives the reaction to completion. nih.gov Subsequent acidification of the reaction mixture is required to obtain the free octanoic acid. nih.gov

The presence of sterically bulky groups near the ester can sometimes hinder hydrolysis. chemicalforums.com In the case of this compound, the ortho-iodo group may exert some steric hindrance, potentially affecting the rate of hydrolysis compared to less substituted phenyl esters.

Transesterification Reactions with Alcohol Nucleophiles

Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with that of an alcohol. This reaction can also be catalyzed by either an acid or a base. For this compound, reaction with an alcohol (R'-OH) would lead to the formation of a new ester (octanoic acid ester of R'-OH) and 2-bromo-4-cyano-6-iodophenol.

The mechanism of transesterification is analogous to that of hydrolysis, with the alcohol acting as the nucleophile instead of water. In base-catalyzed transesterification, an alkoxide ion (R'O⁻), a potent nucleophile, attacks the carbonyl carbon of the phenyl ester. The subsequent elimination of the 2-bromo-4-cyano-6-iodophenoxide ion yields the new ester.

The general reactivity of phenyl esters in transesterification reactions is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups, such as those present in the title compound, enhance the electrophilicity of the carbonyl carbon and facilitate the reaction.

Aromatic Substitution Reactions Involving Halogen and Cyano Groups

The benzene (B151609) ring of this compound is activated towards nucleophilic aromatic substitution and can participate in various metal-catalyzed cross-coupling reactions due to the presence of the halogen and cyano substituents.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comstackexchange.com In this compound, the cyano group is a powerful electron-withdrawing group that activates the ring for nucleophilic attack. Both the bromo and iodo substituents are in positions ortho and para to the cyano group, making them potential leaving groups in an SNAr reaction.

The mechanism of SNAr involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com The negative charge in this intermediate is delocalized, particularly onto the electron-withdrawing cyano group, which stabilizes it. In the second step, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring.

The regioselectivity of SNAr on dihalogenated compounds is influenced by both electronic and steric factors. Generally, the rate of SNAr reactions follows the order F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, which is facilitated by the more electronegative halogen. However, the stability of the leaving group also plays a role. In the case of this compound, predicting which halogen would be preferentially substituted is complex. While iodine is a better leaving group than bromine, the carbon-bromine bond is more polarized. Computational studies are often required to predict the regioselectivity in such systems. nih.gov The steric hindrance from the adjacent octanoate group might also influence the accessibility of the iodo group to an incoming nucleophile.

| Factor | Influence on SNAr Reactivity | Relevance to this compound |

| Electron-withdrawing Groups | Activate the ring for nucleophilic attack by stabilizing the Meisenheimer complex. masterorganicchemistry.com | The cyano group strongly activates the ring. |

| Position of EWG | Must be ortho or para to the leaving group for effective resonance stabilization. stackexchange.com | Both bromo and iodo are ortho/para to the cyano group. |

| Nature of Leaving Group | The order of reactivity is generally F > Cl > Br > I for the attack step. | Contains bromo and iodo as potential leaving groups. |

| Steric Hindrance | Can hinder the approach of the nucleophile. | The ortho-iodo group is adjacent to the bulky octanoate group. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromo and iodo substituents on the aromatic ring of this compound make it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.com The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com

The Sonogashira reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki reaction, with the key difference being the involvement of a copper acetylide intermediate in the transmetalation step. wikipedia.org

In dihalogenated substrates like this compound, the regioselectivity of these cross-coupling reactions is primarily determined by the relative reactivity of the carbon-halogen bonds. The order of reactivity for oxidative addition to palladium is generally C-I > C-Br > C-Cl. wikipedia.org Therefore, it is highly probable that the C-I bond at the 6-position would react selectively over the C-Br bond at the 2-position, especially under carefully controlled reaction conditions. This would allow for the selective introduction of a substituent at the 6-position, leaving the bromine atom available for a subsequent, different cross-coupling reaction.

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Pd catalyst, Base | Biaryl or vinylarene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Reactivity of the Cyano Group Towards Nucleophiles and Electrophiles

The cyano group (-C≡N) in this compound is a versatile functional group that can undergo various transformations.

Nucleophilic Attack: The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. libretexts.org

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid. chemistrysteps.com This reaction proceeds through an amide intermediate. Given the presence of the ester group, harsh hydrolysis conditions would likely cleave both the ester and the nitrile.

Addition of Grignard Reagents: Grignard reagents (R-MgX) can add to the nitrile carbon to form an imine intermediate, which upon hydrolysis yields a ketone. libretexts.org

Electrophilic Interactions: The lone pair of electrons on the nitrogen atom of the cyano group allows it to act as a weak base and coordinate to electrophiles, including metal catalysts. This coordination can influence the reactivity of the entire molecule in catalytic reactions. nih.gov The cyano group is generally stable to electrophilic attack on the nitrogen under typical organic synthesis conditions. numberanalytics.com

Photochemical Reactions and Photo-induced Transformations

The photochemical behavior of this compound is expected to be dominated by the presence of the aryl-halogen bonds. The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds are susceptible to cleavage upon absorption of ultraviolet (UV) light. rsc.org

The energy of the C-I bond is significantly lower than that of the C-Br bond, making it the more likely site for initial photochemical reaction. wikipedia.org Upon irradiation, homolytic cleavage of the C-I bond is anticipated, generating an aryl radical and an iodine radical. rsc.org This process is a common and well-documented reaction for aryl iodides. rsc.orgrsc.org

The primary photo-induced transformation would be deiodination, where the resulting aryl radical abstracts a hydrogen atom from the solvent or another hydrogen donor, leading to the formation of 2-Bromo-4-cyanophenyl octanoate. rsc.org A similar, though likely less efficient, process could occur with the C-Br bond, especially with prolonged exposure to high-energy UV light. rsc.orgnih.gov

In the presence of suitable trapping agents, the photochemically generated aryl radical can participate in a variety of other reactions. For instance, it could undergo intermolecular arylation or cyclization reactions. rsc.org It is also conceivable that under certain conditions, a photo-induced aromatic Finkelstein reaction could occur, where an iodide source could potentially displace the bromide, though the reverse (displacement of iodide by bromide) is far less likely. mcgill.caresearchgate.net

Table 1: Relative Bond Dissociation Energies of Carbon-Halogen Bonds

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-I | ~57.6 |

| C-Br | ~72.1 |

| C-Cl | ~83.7 |

| C-F | ~115 |

| This table illustrates the relative weakness of the C-I bond, making it the most probable site of photochemical cleavage. wikipedia.org |

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound will be influenced by its various functional groups.

Reduction:

The most susceptible group to reduction is the cyano (nitrile) group. Aromatic nitriles can be reduced under various conditions to yield primary amines or aldehydes. numberanalytics.com

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would likely reduce the cyano group to a primary amine (an aminomethyl group). numberanalytics.comnih.gov Diisopropylaminoborane has also been shown to be effective for this transformation. organic-chemistry.org

Reduction to Aldehydes: Partial reduction to an aldehyde can be achieved using specific reagents like Diisobutylaluminium hydride (DIBAL-H) or a nickel(II) complex with a reducing agent like calcium hypophosphite. numberanalytics.comrsc.org

The aryl halide moieties can also undergo reduction. Catalytic hydrogenation or treatment with certain reducing agents can lead to hydrodehalogenation, replacing the halogen atoms with hydrogen. The C-I bond would be reduced more readily than the C-Br bond.

Oxidation:

The compound is relatively resistant to mild oxidation. The aromatic ring is deactivated by the electron-withdrawing cyano, bromo, and iodo groups, making electrophilic attack and oxidative degradation of the ring less favorable.

The ester and cyano groups are generally stable to oxidation under typical conditions. However, under very harsh oxidative conditions (e.g., strong oxidizing agents at high temperatures), cleavage of the aromatic ring or oxidation of the octanoate chain could occur. The oxidation of a nitrile group itself is an underexplored area but can lead to the formation of imido-metal complexes in the presence of certain transition metals and oxygen atom transfer reagents. nih.gov

Mechanistic Pathways of Degradation (Chemical/Abiotic)

The primary abiotic degradation pathway for this compound in an aqueous environment is expected to be hydrolysis of the ester linkage.

Ester Hydrolysis (Saponification):

Phenyl esters undergo hydrolysis, which can be catalyzed by either acid or base. libretexts.org

Base-Catalyzed Hydrolysis: This reaction, also known as saponification, is typically irreversible and proceeds via nucleophilic acyl substitution. masterorganicchemistry.com A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the 2-bromo-4-cyano-6-iodophenoxide ion as the leaving group, which would then be protonated by the solvent or upon workup. The products are octanoic acid (as its carboxylate salt under basic conditions) and 2-bromo-4-cyano-6-iodophenol. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed back to octanoic acid and 2-bromo-4-cyano-6-iodophenol. This reaction is the reverse of esterification and is typically an equilibrium process. libretexts.org

The rate of hydrolysis can be influenced by pH. rsc.orgnih.gov

Degradation of Halogen Substituents:

Over time, particularly under reductive environmental conditions, the carbon-halogen bonds can undergo degradation. Reductive dehalogenation, potentially mediated by microbial activity or certain minerals, would preferentially cleave the C-I bond first, followed by the C-Br bond, to form less halogenated derivatives. wikipedia.org Abiotic formation of other organoiodine compounds can also be influenced by environmental factors like the presence of manganese dioxide and dissolved organic matter. nih.gov

Table 2: Predicted Degradation Products of this compound

| Degradation Pathway | Key Reagent/Condition | Primary Products |

| Base-Catalyzed Hydrolysis | Hydroxide ions (e.g., NaOH) | Sodium octanoate, 2-Bromo-4-cyano-6-iodophenol |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl), water | Octanoic acid, 2-Bromo-4-cyano-6-iodophenol |

| Photochemical Degradation | UV Light | 2-Bromo-4-cyanophenyl octanoate, Iodine radical |

| Reductive Dehalogenation | Reducing agents/conditions | 2-Bromo-4-cyanophenyl octanoate, 4-Cyano-6-iodophenyl octanoate |

Based on a comprehensive search of publicly available scientific literature and databases, there are currently no specific theoretical or computational chemistry studies published for the compound This compound .

Therefore, it is not possible to provide the detailed research findings and data required to populate the requested article structure on topics such as quantum chemical calculations, Density Functional Theory (DFT) studies, or computational simulations of reaction pathways for this specific molecule.

The information necessary to generate a scientifically accurate and thorough article as per the provided outline does not appear to be available in the public domain.

Theoretical and Computational Chemistry Studies of 2 Bromo 4 Cyano 6 Iodophenyl Octanoate

Prediction of Spectroscopic Signatures (NMR chemical shifts, IR vibrational frequencies):Quantum chemical calculations, again likely using DFT, can be used to predict the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule, as well as its infrared (IR) vibrational frequencies. These predicted spectra would be invaluable for the experimental identification and characterization of the compound.

Without access to the results of such studies, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Biological Activity Investigations in Vitro and in Vivo Non Clinical Models of 2 Bromo 4 Cyano 6 Iodophenyl Octanoate

High-Throughput Screening for Biological Activity Profiling

There is no publicly available data from high-throughput screening assays for 2-Bromo-4-cyano-6-iodophenyl octanoate (B1194180).

Enzyme Inhibition and Activation Studies in Cell-Free Systems

No studies have been identified that report on the inhibitory or activatory effects of 2-Bromo-4-cyano-6-iodophenyl octanoate on any enzymes in cell-free systems.

Characterization of Binding Affinities and Kinetic Parameters

In the absence of enzyme interaction studies, no data on binding affinities (such as Kᵢ or Kₔ) or kinetic parameters (like IC₅₀ or EC₅₀) for this compound are available.

Receptor-Ligand Interaction Studies Using Recombinant Receptors

There is no information available from studies investigating the interaction of this compound with any recombinant receptors.

Cellular Pathway Modulation and Signaling Cascade Analysis in Cultured Cells

No research has been published detailing the effects of this compound on cellular pathways or signaling cascades in cultured cells.

Gene Expression Profiling in In Vitro Models

No gene expression profiling data has been reported for cell models treated with this compound.

Protein Expression and Post-Translational Modification Studies

There are no available studies on the effects of this compound on protein expression levels or post-translational modifications.

Antimicrobial and Antifungal Activity Assessment in Model Organisms (e.g., bacteria, fungi)

Minimum Inhibitory Concentration (MIC) Determinations

A thorough review of published scientific literature did not yield any studies that have determined the Minimum Inhibitory Concentration (MIC) of Bromoxynil (B128292) octanoate against specific bacterial or fungal species. While its primary application is as a herbicide, its effects on non-target microorganisms have been noted in broader environmental studies. For instance, bromoxynil, the active metabolite of Bromoxynil octanoate, has been shown to be an effective inhibitor of nitrification in soils, with 50% inhibition observed at concentrations below 50 ppm. scbt.com One study identified a bacterial strain, Acinetobacter sp. XB2, capable of degrading Bromoxynil octanoate, using it as a sole carbon source. herts.ac.uk This indicates an interaction with microbial systems, though it does not quantify its inhibitory potential.

Mechanism of Action Elucidation Against Microbial Targets

The primary mechanism of action for Bromoxynil octanoate and its active form, bromoxynil, in its target organisms (plants) is the inhibition of photosynthesis at photosystem II. researchgate.netnih.gov Additionally, it acts as an uncoupler of oxidative phosphorylation, which disrupts the production of ATP, the main energy currency of the cell. researchgate.netccme.ca This disruption of energy metabolism is a broad cellular process and could theoretically affect microbial organisms that rely on similar pathways. However, specific studies elucidating this mechanism of action against microbial targets are not available in the reviewed literature. The degradation of Bromoxynil octanoate by Acinetobacter sp. XB2 involves the scission of the ester bond to form bromoxynil, which is then further metabolized. herts.ac.uk

In Vivo Efficacy Studies in Animal Models (e.g., rodent models, zebrafish)

Investigation of Organ-Specific Effects and Tissue Distribution

In vivo studies on Bromoxynil octanoate have been conducted primarily in rodent models to assess its toxicity and distribution. Following oral administration in Sprague-Dawley rats, Bromoxynil octanoate is moderately absorbed, with peak plasma concentrations reached between 7 and 10 hours. researchgate.net It is rapidly and almost completely hydrolyzed to its active form, bromoxynil phenol (B47542). researchgate.netregulations.gov

The distribution of radioactivity after administration of radiolabeled Bromoxynil octanoate shows that it is widely distributed throughout the body. scbt.comresearchgate.net The highest concentrations of its metabolite, bromoxynil, were found in the blood, plasma, liver, and kidneys. scielo.br One study in male rats showed that peak concentrations of bromoxynil were reached in the kidneys at 24 hours (647.19 ng/g), and in the liver (345.15 ng/g) and brain (67.85 ng/g) at 48 hours. scielo.br Retention of radioactivity in tissues after 7 days was low, suggesting no significant bioaccumulation in mammals. scbt.com

The primary target organ for toxicity in repeated-dose studies in mammals is the liver. scielo.br Effects such as increased liver-to-body weight ratios have been observed in rats. Developmental toxicity studies in rats and mice have noted effects such as supernumerary ribs in fetuses at high doses. scielo.br

Biomarker Analysis for Biological Response

Biomarker analysis for Bromoxynil octanoate exposure has largely focused on indicators of toxicity. In a study on male Albino (Sprague Dawley) rats, exposure to Bromoxynil octanoate led to significant changes in several biomarkers.

Oxidative Stress Markers: Increased levels of malondialdehyde (MDA), nitric oxide (NO), and hydrogen peroxide (H2O2) were observed in testicular tissue.

Antioxidant Markers: A significant decrease in the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), glutathione-S-transferase (GST), and reduced glutathione (GSH) content was noted.

Inflammatory Markers: Increased levels of NF-ĸB-P65 and IL-18 indicated an inflammatory response.

Apoptotic Markers: Elevated levels of caspase-9 and caspase-3, along with changes in the expression of Bax and Bcl-2, suggested the induction of apoptosis.

These findings indicate that Bromoxynil octanoate can induce oxidative stress, inflammation, and apoptosis in testicular tissue in rats.

Comparative Studies with Structurally Related Biologically Active Compounds (e.g., Bromoxynil Octanoate)

As established, there is no available data on the biological activity of This compound . In contrast, its structural analog, Bromoxynil octanoate , is a well-studied herbicide. The key difference in their chemical structures is the substitution of a bromine atom in Bromoxynil octanoate with an iodine atom in this compound.

The biological activity of Bromoxynil octanoate is primarily attributed to its rapid conversion to bromoxynil. researchgate.netregulations.gov This active metabolite inhibits photosynthesis and uncouples oxidative phosphorylation. researchgate.netnih.govresearchgate.netccme.ca The toxicity profile of Bromoxynil octanoate has been characterized in various non-clinical models.

Toxicity Data for Bromoxynil Octanoate in Various Organisms:

| Organism | Test Type | Result | Reference |

|---|---|---|---|

| Rat (female) | Acute Oral LD50 | 238 mg/kg | |

| Rat (male) | Acute Oral LD50 | 400 mg/kg | |

| Mallard Duck | Acute Oral LD50 | 2050 mg/kg | |

| Bobwhite Quail | Acute Oral LD50 | 148 mg/kg | |

| Rainbow Trout | 96-hour LC50 | 0.05 mg/L | |

| Bluegill Sunfish | 96-hour LC50 | 0.053 mg/L | |

| Daphnia magna (water flea) | 48-hour EC50 | 0.096 mg/L | |

| Daphnia pulex (water flea) | EC50 | 0.011 mg/L |

The absence of data for this compound prevents a direct comparison of biological activity. However, based on the principle of structure-activity relationships, it could be hypothesized that it may exhibit similar mechanisms of action due to the shared benzonitrile (B105546) structure. The difference in the halogen substituent (iodine vs. bromine) would likely influence its potency, metabolism, and pharmacokinetic properties.

Metabolic Fate and Biotransformation Pathways in Non-Human Biological Systems

The metabolic fate and biotransformation of this compound in non-human biological systems have not been directly reported in the scientific literature. However, based on the metabolism of structurally analogous compounds, particularly other halogenated phenolic esters used as pesticides, a predictive metabolic pathway can be proposed. The primary metabolic transformations are anticipated to involve the hydrolysis of the octanoate ester bond, followed by modifications of the resulting phenolic moiety.

The initial and most significant metabolic step is expected to be the rapid hydrolysis of the octanoate ester. This reaction is catalyzed by carboxylesterases, which are abundant in various tissues such as the liver and also present in the gastrointestinal tract and blood. nih.govnih.govnih.gov This enzymatic cleavage would release the active phenolic metabolite, 2-bromo-4-cyano-6-iodophenol, and octanoic acid. This metabolic pathway is well-documented for similar compounds like bromoxynil octanoate, which is rapidly converted to bromoxynil phenol in vivo. nih.govnih.gov Studies on bromoxynil octanoate in rats have shown that it is almost completely and rapidly hydrolyzed to bromoxynil phenol following oral administration. nih.govnih.gov A similar rapid in vivo hydrolysis is observed for other fatty acid ethyl esters. nih.gov

Following the initial ester hydrolysis, the resulting 2-bromo-4-cyano-6-iodophenol would likely undergo further biotransformation. The metabolic pathways for halogenated phenols can be complex and may involve several types of reactions.

One potential pathway is the modification of the cyano group. While specific data on the metabolism of a cyano group in this exact configuration is scarce, in general, aromatic nitriles can be metabolized through hydration of the nitrile to an amide, followed by hydrolysis to a carboxylic acid. This would lead to the formation of 2-bromo-4-carbamoyl-6-iodophenol and subsequently 2-bromo-4-carboxy-6-iodophenol. This pathway has been observed for other aromatic nitriles.

Another possibility involves the oxidative metabolism of the aromatic ring, potentially leading to the formation of quinone-type products. wikipedia.orgnih.gov However, the presence of multiple electron-withdrawing halogen and cyano groups might influence the susceptibility of the phenol to this type of oxidation.

Furthermore, conjugation reactions are a common route for the detoxification and excretion of phenolic compounds. The hydroxyl group of 2-bromo-4-cyano-6-iodophenol could be conjugated with glucuronic acid or sulfate, forming more water-soluble metabolites that can be readily excreted. This is a common metabolic fate for many phenolic xenobiotics. nih.gov

The table below summarizes the predicted metabolic pathway for this compound based on the metabolism of the analogous compound, bromoxynil octanoate.

Table 1: Predicted Metabolic Pathway of this compound

| Parent Compound | Primary Metabolic Step | Predicted Intermediate Metabolite | Potential Subsequent Metabolites | Key Enzymatic Process |

| This compound | Ester Hydrolysis | 2-Bromo-4-cyano-6-iodophenol and Octanoic Acid | 2-Bromo-4-carbamoyl-6-iodophenol, 2-Bromo-4-carboxy-6-iodophenol, Glucuronide and Sulfate Conjugates | Carboxylesterases nih.govnih.gov |

The environmental degradation of analogous compounds like bromoxynil octanoate also provides insights into potential biotransformation pathways in non-human biological systems, such as soil microorganisms. Bromoxynil octanoate is known to be degraded by microbial action, initially through hydrolysis to bromoxynil phenol. epa.govfao.org Further microbial degradation can lead to the formation of metabolites such as 3,5-dibromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzamide. fao.org By analogy, soil microorganisms could potentially hydrolyze this compound to its corresponding phenol and subsequently metabolize the cyano and halogen substituents.

Table 2: Environmental Degradation Products of the Analogous Compound Bromoxynil Octanoate

| Parent Compound | Primary Degradation Product | Secondary Degradation Products |

| Bromoxynil octanoate | Bromoxynil | 3,5-dibromo-4-hydroxybenzoic acid, 3,5-di-bromo-4-hydroxybenzamide fao.org |

It is important to emphasize that the metabolic pathway of this compound has not been experimentally verified. The predictions presented here are based on established metabolic routes for structurally similar compounds and require direct empirical studies for confirmation.

Applications in Advanced Materials Science and Organic Synthesis

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

Organic building blocks are fundamental to the assembly of intricate molecular structures, playing a crucial role in medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.com Compounds with multiple functional groups, such as 2-Bromo-4-cyano-6-iodophenyl octanoate (B1194180), are particularly valuable in this regard.

Although direct application in the total synthesis of a specific natural product has not yet been reported in publicly available literature, the structural features of 2-Bromo-4-cyano-6-iodophenyl octanoate make it a promising candidate for such endeavors. The bromo and iodo substituents can participate in various cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds, key steps in the synthesis of many natural products.

The synthesis of novel pharmaceutical and agrochemical agents often relies on the use of versatile chemical intermediates. Aryl halides, for instance, are significant precursors in the synthesis of pharmaceuticals and agrochemicals through cross-coupling and nucleophilic substitution reactions. researchgate.net Similarly, nitro compounds are considered indispensable building blocks for pharmaceutically relevant molecules. frontiersin.org While research on this compound in this context is limited, related structures containing cyano and bromo functionalities have been investigated for their potential biological activities. For example, derivatives of cyanoacetylhydrazine have been synthesized and evaluated for their antitumor activity. nih.govmdpi.com The presence of the lipophilic octanoate chain in this compound could also influence its pharmacokinetic properties, a crucial aspect in drug design. sielc.com

Incorporation into Polymeric Structures and Macromolecular Systems

The functionalization of polymers is a key strategy for developing materials with tailored properties. This can be achieved by incorporating functional monomers into a polymer chain or by modifying existing polymers.

The bromo and iodo groups on the phenyl ring of this compound could potentially serve as initiation or cross-linking sites in certain types of polymerization reactions. For instance, atom transfer radical polymerization (ATRP) often utilizes alkyl halides as initiators. While not a direct polymerization of the octanoate itself, the molecule could be chemically modified to create a monomer suitable for polymerization, thereby introducing the functionalized phenyl ring as a repeating unit in a polymer chain. This approach allows for the synthesis of polymers with a high density of functional groups.

The ability to introduce specific functionalities into a polymer allows for the fine-tuning of its properties. For example, the incorporation of polar groups like the cyano group can affect a material's solubility and thermal characteristics. The synthesis of functionalized polycarbonates has been shown to yield materials with a range of glass transition temperatures. nih.govresearchgate.net While direct studies on polymers derived from this compound are not available, the principle of using functionalized building blocks to create materials with tunable properties is well-established. rsc.org

Development of Functionalized Organic Materials with Specific Optical or Electronic Properties

Role in the Development of Chemical Probes and Bio-Orthogonal Tools

The development of chemical probes and bio-orthogonal tools is a rapidly advancing area of chemical biology that aims to study biomolecules in their native environment without interfering with biological processes. wikipedia.org The structural characteristics of this compound make it a promising candidate for the synthesis of such tools.

The term "bio-orthogonal chemistry" refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions typically involve pairs of functional groups that are mutually reactive but inert to the biological milieu. The halogen substituents on the phenyl ring of this compound, particularly the iodo and bromo groups, are well-suited for a variety of cross-coupling reactions. These reactions are fundamental in attaching probes, such as fluorophores or affinity tags, to the core molecule.

For instance, the iodo group can selectively participate in palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, or Stille couplings. This allows for the introduction of alkyne or boronic acid-containing reporters, which are key components of many bio-orthogonal systems. The differential reactivity of the C-I and C-Br bonds can potentially allow for sequential, site-selective modifications, further enhancing its utility as a scaffold.